molecular formula C13H15N7O B4137209 N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate

Numéro de catalogue B4137209
Poids moléculaire: 285.30 g/mol
Clé InChI: ZESNIJVSMHGZBQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPI-444 and is a small molecule inhibitor of adenosine A2A receptor.

Mécanisme D'action

CPI-444 is a selective inhibitor of adenosine A2A receptor. Adenosine A2A receptor is a G protein-coupled receptor that is expressed on various immune cells, including T cells, B cells, and myeloid cells. Activation of adenosine A2A receptor leads to the suppression of the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. CPI-444 inhibits the adenosine A2A receptor, which leads to the activation of the immune system and enhances the antitumor immune response.
Biochemical and Physiological Effects
CPI-444 has been shown to have significant biochemical and physiological effects. In preclinical studies, CPI-444 has been shown to enhance the antitumor immune response by activating the immune system. CPI-444 has also been shown to enhance the efficacy of other immunotherapies, such as anti-PD-1 therapy. CPI-444 has a good safety profile and has shown to be well-tolerated in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

CPI-444 has several advantages for lab experiments. CPI-444 is a small molecule inhibitor, which makes it easy to handle and administer in preclinical studies. CPI-444 has a good safety profile and has shown to be well-tolerated in preclinical studies. CPI-444 has also shown to enhance the efficacy of other immunotherapies, which makes it a promising candidate for combination therapies.
However, there are also some limitations for lab experiments using CPI-444. CPI-444 is a selective inhibitor of adenosine A2A receptor, which means that it may not be effective in tumors that do not express adenosine A2A receptor. CPI-444 may also have limited efficacy as a single agent in tumors that have a high expression of adenosine A2A receptor.

Orientations Futures

There are several future directions for the research and development of CPI-444. One of the most promising future directions is the clinical development of CPI-444 as a cancer immunotherapy. CPI-444 has shown promising results in preclinical studies, and several clinical trials are currently ongoing to evaluate the safety and efficacy of CPI-444 in cancer patients.
Another future direction is the development of CPI-444 as a combination therapy with other immunotherapies. CPI-444 has shown to enhance the efficacy of other immunotherapies, such as anti-PD-1 therapy. Combination therapies with CPI-444 and other immunotherapies may lead to better treatment outcomes for cancer patients.
In conclusion, N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate is a chemical compound that has shown promising applications in the field of cancer immunotherapy. CPI-444 inhibits the adenosine A2A receptor, which leads to the activation of the immune system and enhances the antitumor immune response. CPI-444 has a good safety profile and has shown to be well-tolerated in preclinical studies. Several clinical trials are currently ongoing to evaluate the safety and efficacy of CPI-444 in cancer patients. Combination therapies with CPI-444 and other immunotherapies may lead to better treatment outcomes for cancer patients.

Applications De Recherche Scientifique

CPI-444 has shown potential applications in various fields of scientific research. One of the most promising applications of CPI-444 is in the field of cancer immunotherapy. Adenosine A2A receptor has been shown to play a crucial role in suppressing the immune system in the tumor microenvironment. CPI-444 inhibits the adenosine A2A receptor, which leads to the activation of the immune system and enhances the antitumor immune response. CPI-444 has shown promising results in preclinical studies as a single agent and in combination with other immunotherapies.

Propriétés

IUPAC Name

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N7O/c1-2-4-8(3-1)13-19-9(20-21-13)5-14-11-10-12(16-6-15-10)18-7-17-11/h6-8H,1-5H2,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESNIJVSMHGZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=NO2)CNC3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-7H-purin-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate
Reactant of Route 2
Reactant of Route 2
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate
Reactant of Route 3
Reactant of Route 3
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate
Reactant of Route 4
Reactant of Route 4
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate
Reactant of Route 5
Reactant of Route 5
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate
Reactant of Route 6
Reactant of Route 6
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.